molecular formula C13H11BrN2O2 B14618677 N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide CAS No. 57207-88-2

N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide

Cat. No.: B14618677
CAS No.: 57207-88-2
M. Wt: 307.14 g/mol
InChI Key: BIFWPFVAUQTMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide is an organic compound with the molecular formula C13H11BrN2O2. It is a derivative of pyridine and phenylacetamide, characterized by the presence of a bromine atom on the pyridine ring and an acetamide group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide typically involves the reaction of 6-bromopyridin-2-ol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

57207-88-2

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-[4-(6-bromopyridin-2-yl)oxyphenyl]acetamide

InChI

InChI=1S/C13H11BrN2O2/c1-9(17)15-10-5-7-11(8-6-10)18-13-4-2-3-12(14)16-13/h2-8H,1H3,(H,15,17)

InChI Key

BIFWPFVAUQTMBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.